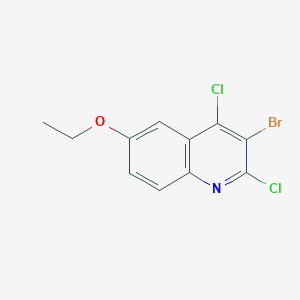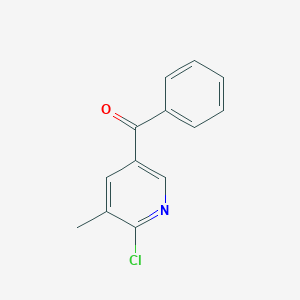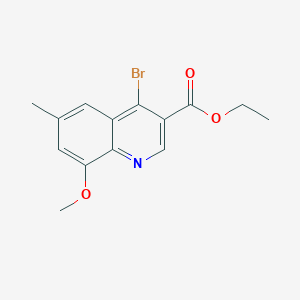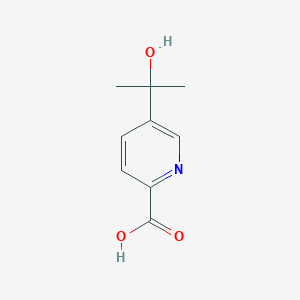
N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine is an organic compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol . It is a member of the amine family, characterized by the presence of an amine group attached to a benzyl group substituted with ethoxy and dimethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine typically involves the reaction of 2-ethoxy-3,4-dimethylbenzyl chloride with butan-1-amine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, substituted amines, and amides .
Scientific Research Applications
N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine include:
- N-(2-Methoxy-3,4-dimethylbenzyl)butan-1-amine
- N-(2-Ethoxy-3,4-dimethylbenzyl)pentan-1-amine
- N-(2-Ethoxy-3,4-dimethylbenzyl)hexan-1-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity . The presence of the ethoxy and dimethyl groups can affect the compound’s solubility, stability, and interaction with molecular targets .
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-[(2-ethoxy-3,4-dimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-5-7-10-16-11-14-9-8-12(3)13(4)15(14)17-6-2/h8-9,16H,5-7,10-11H2,1-4H3 |
InChI Key |
LWEGWOQSBLBDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)

![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)

![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)

![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)

![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)


